molecular formula C8H13Cl3N2O B11098902 2,2,2-trichloro-N-(piperidin-1-ylmethyl)acetamide

2,2,2-trichloro-N-(piperidin-1-ylmethyl)acetamide

Cat. No.: B11098902
M. Wt: 259.6 g/mol
InChI Key: XGBHAIVADTVSMO-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(piperidin-1-ylmethyl)acetamide is a chemical compound known for its unique structure and properties It contains a trichloromethyl group attached to an acetamide moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(piperidin-1-ylmethyl)acetamide typically involves the reaction of trichloroacetyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Trichloroacetyl chloride+PiperidineThis compound\text{Trichloroacetyl chloride} + \text{Piperidine} \rightarrow \text{this compound} Trichloroacetyl chloride+Piperidine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(piperidin-1-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trichloro-N-(piperidin-1-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-(piperidin-1-ylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(piperidin-1-ylmethyl)acetamide is unique due to its specific structure, which combines a trichloromethyl group with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13Cl3N2O

Molecular Weight

259.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(piperidin-1-ylmethyl)acetamide

InChI

InChI=1S/C8H13Cl3N2O/c9-8(10,11)7(14)12-6-13-4-2-1-3-5-13/h1-6H2,(H,12,14)

InChI Key

XGBHAIVADTVSMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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